molecular formula C15H29NO4Si B6246043 tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylate CAS No. 612843-57-9

tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylate

Cat. No. B6246043
CAS RN: 612843-57-9
M. Wt: 315.5
InChI Key:
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Description

Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylate (TB4-[TBDMSO]OPC) is a novel silylating reagent that has been used in various scientific research applications. It is a colorless liquid that is obtained by the reaction of tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylic acid (TB4-[TBDMSO]OPCA) with a base, such as sodium hydroxide. TB4-[TBDMSO]OPC is a versatile reagent that can be used in various organic synthesis reactions, such as condensation reactions, alkylation reactions, and acylation reactions. In addition, TB4-[TBDMSO]OPC can be used to synthesize a wide variety of compounds, including amino acids, peptides, and nucleosides.

Mechanism of Action

TB4-[TBDMSO]OPC acts as a silylating reagent, which means that it can form covalent bonds with other molecules. Specifically, TB4-[TBDMSO]OPC can form covalent bonds with the oxygen atoms of carboxylic acids and alcohols, as well as the nitrogen atoms of amines and amides. These covalent bonds are formed through a nucleophilic substitution reaction, in which the oxygen or nitrogen atom of the molecule is replaced by a silyl group.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB4-[TBDMSO]OPC are not well understood. However, it has been suggested that TB4-[TBDMSO]OPC may have some anti-inflammatory and anti-oxidant properties. In addition, TB4-[TBDMSO]OPC has been shown to increase the activity of certain enzymes, such as proteases, and to inhibit the activity of certain proteins, such as protein kinases and phosphatases.

Advantages and Limitations for Lab Experiments

The main advantage of TB4-[TBDMSO]OPC is its versatility. It can be used as a silylating reagent in a wide variety of organic synthesis reactions, and it can be used to synthesize a wide variety of compounds, including amino acids, peptides, and nucleosides. In addition, TB4-[TBDMSO]OPC can be used as a catalyst for the synthesis of cyclic peptides, and as a reagent for the synthesis of non-natural amino acids.
The main limitation of TB4-[TBDMSO]OPC is its relatively low reactivity. In order to maximize the efficiency of the reaction, it is important to use an appropriate base, such as sodium hydroxide, and to conduct the reaction in an inert atmosphere, such as nitrogen or argon.

Future Directions

The potential applications of TB4-[TBDMSO]OPC are numerous, and there are many possible future directions for research. For example, TB4-[TBDMSO]OPC could be used to synthesize novel compounds with therapeutic potential. In addition, TB4-[TBDMSO]OPC could be used to synthesize compounds with new biological activities, such as inhibitors of enzymes or proteins. Furthermore, TB4-[TBDMSO]OPC could be used to synthesize compounds with improved solubility or stability, or compounds that could be used in drug delivery systems. Finally, TB4-[TBDMSO]OPC could be used to synthesize compounds that could be used as biomarkers for the detection of diseases or disorders.

Synthesis Methods

TB4-[TBDMSO]OPC is synthesized by the reaction of tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylic acid (TB4-[TBDMSO]OPCA) with a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 0 and 40°C. The reaction is usually complete within a few hours, and the product can be isolated by filtration or by precipitation. The yield of the reaction is typically in the range of 90-95%.

Scientific Research Applications

TB4-[TBDMSO]OPC has been used in various scientific research applications. It has been used as a silylating reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. In addition, TB4-[TBDMSO]OPC has been used to synthesize a variety of biologically active compounds, such as inhibitors of protein kinases and phosphatases, as well as inhibitors of proteases. TB4-[TBDMSO]OPC has also been used as a catalyst for the synthesis of cyclic peptides, and as a reagent for the synthesis of non-natural amino acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-oxopyrrolidine-1-carboxylate involves the protection of the carboxylic acid group, followed by the addition of a silyl group to the nitrogen atom. The protected intermediate is then subjected to a reaction with an activated ester to form the final product.", "Starting Materials": [ "tert-butyl 2-oxopyrrolidine-1-carboxylate", "tert-butyldimethylsilyl chloride", "triethylamine", "N,N-dimethylformamide", "dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: tert-butyl 2-oxopyrrolidine-1-carboxylate is dissolved in N,N-dimethylformamide and cooled to 0°C.", "Step 2: Triethylamine is added to the solution, followed by the dropwise addition of tert-butyldimethylsilyl chloride. The reaction mixture is stirred at 0°C for 2 hours.", "Step 3: The reaction mixture is quenched with methanol and extracted with diethyl ether. The organic layer is washed with water and dried over magnesium sulfate.", "Step 4: The protected intermediate is obtained by evaporating the solvent and purifying the residue by column chromatography.", "Step 5: The protected intermediate is dissolved in N,N-dimethylformamide and cooled to 0°C.", "Step 6: Dicyclohexylcarbodiimide and 4-dimethylaminopyridine are added to the solution, followed by the dropwise addition of an activated ester such as tert-butyl 4-(bromomethyl)benzoate.", "Step 7: The reaction mixture is stirred at 0°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.", "Step 8: The reaction mixture is quenched with water and extracted with diethyl ether. The organic layer is washed with water and dried over magnesium sulfate.", "Step 9: The final product is obtained by evaporating the solvent and purifying the residue by column chromatography." ] }

CAS RN

612843-57-9

Molecular Formula

C15H29NO4Si

Molecular Weight

315.5

Purity

95

Origin of Product

United States

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